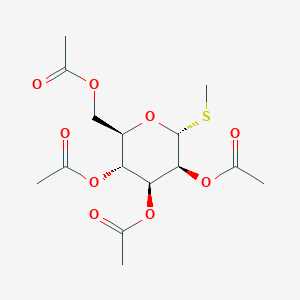

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

カタログ番号 B1631349

CAS番号:

67217-55-4

分子量: 1289.2 g/mol

InChIキー: URYLJCBFCXEADB-XISQNVKBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

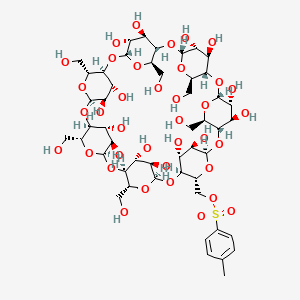

The mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution. The reaction time was only 40 minutes with a yield of 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared with conventional synthetic methods .Molecular Structure Analysis

The molecular formula of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is C43H66O32S, and its molecular weight is 1127.04 . The InChI code for this compound is 1S/C43H66O32S/c1-12-2-4-13 (5-3-12)76 (61,62)63-11-19-37-25 (54)31 (60)43 (69-19)74-36-18 (10-48)67-41 (29 (58)23 (36)52)72-34-16 (8-46)65-39 (27 (56)21 (34)50)70-32-14 (6-44)64-38 (26 (55)20 (32)49)71-33-15 (7-45)66-40 (28 (57)22 (33)51)73-35-17 (9-47)68-42 (75-37)30 (59)24 (35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 .Chemical Reactions Analysis

The mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin was synthesized using an ultrasound-assisted method in alkaline water solution . This method is considered fast, efficient, and yields a significant amount of the product .Physical And Chemical Properties Analysis

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a solid at 20°C . It is hygroscopic and heat sensitive . It is soluble in water and dimethylformamide . The specific rotation is 122° (C=4,DMSO) .科学的研究の応用

Improved Synthesis

- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has been utilized in improving synthesis methods. For example, an efficient synthesis method using p-toluenesulfonic anhydride in water resulted in a 61% yield of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin (Zhong, Byun, & Bittman, 1998).

Synthesis of Cyclodextrin Derivatives

- The compound serves as a precursor for synthesizing various cyclodextrin derivatives. For instance, its use in the synthesis of mono(6A-N-allylamino-6A-deoxy)permethylated β-cyclodextrin, demonstrates its versatility in cyclodextrin functionalization (Lai & Ng, 2004).

Molecular Recognition and Drug Delivery

- Modified cyclodextrins, synthesized using mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, are applied in molecular recognition, chiral separation, and drug delivery, showcasing its role in creating structurally simple, highly water-soluble cationic cyclodextrins (Tang & Ng, 2008).

Mechanochemical Substitutions

- The tosyl group on mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has been successfully substituted with various nucleophiles under mechanochemical conditions, indicating its potential in creating diverse cyclodextrin derivatives (Jicsinszky et al., 2016).

Molecular Self-Assembly

- The compound has been used in studying molecular self-assembly behaviors. For example, a modified cyclodextrin, mono[6-O-6-(4-carboxyl-phenyl)]-β-CD, synthesized through its reaction with 4-hydroxybenzoate, demonstrated helical columnar supramolecule formation in both solid and solution states (Fan, Zhao, & Liu, 2003).

Chiral Separation

- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is integral in synthesizing cationic cyclodextrins for chiral separation of amino acids and anionic pharmaceuticals, underlining its application in capillary electrophoresis (Tang & Ng, 2007).

Synthesis of Cyclodextrin Chiral Stationary Phases

- It has been used in the preparation of cyclodextrin chiral stationary phases for enantioseparation in high-performance liquid chromatography (HPLC), demonstrating its significance in analytical chemistry (Wang et al., 2011).

Safety And Hazards

特性

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLJCBFCXEADB-XISQNVKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

cis-3,5-Diacetoxy-1-cyclopentene

54664-61-8

Fmoc-Lys(Retro-Abz-Boc)-OH

159322-59-5

1-Bromo-3,5-diethynylbenzene

144001-08-1